6-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione
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Overview
Description
6-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with appropriate pyrimidine derivatives under controlled conditions. The reaction often requires catalysts such as p-toluenesulfonic acid (PTSA) and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are possible with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
6-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol: Known for its use in delignification studies.
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A heterostilbene derivative synthesized via the Biginelli reaction.
Uniqueness
6-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione stands out due to its specific structural configuration and the presence of both nitro and dimethoxyphenyl groups, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
6-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6/c1-17-12(14(19(22)23)15(20)18(2)16(17)21)8-6-10-5-7-11(24-3)9-13(10)25-4/h5-9H,1-4H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMVSJNCZDXYAC-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])C=CC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])/C=C/C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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